REACTION_CXSMILES
|
N[C:2]1[CH:3]=[CH:4][C:5]2[C:6]3[C:11]([C:12](=[O:19])[C:13]4[C:18]=2[C:17]=1[CH:16]=[CH:15][CH:14]=4)=[CH:10][CH:9]=[CH:8][CH:7]=3.S(=O)(=O)(O)O.N([O-])=O.[Na+]>O>[CH:4]1[C:5]2=[C:18]3[C:13]([C:12]([C:11]4[C:6]2=[CH:7][CH:8]=[CH:9][CH:10]=4)=[O:19])=[CH:14][CH:15]=[CH:16][C:17]3=[CH:2][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=CC=2C3=CC=CC=C3C(C3=CC=CC1C23)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice
|
Quantity
|
60 g
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
60 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain a solution
|
Type
|
CUSTOM
|
Details
|
to react the components in order
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C=CC=C3C(=O)C4=CC=CC=C4C1=C23
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |